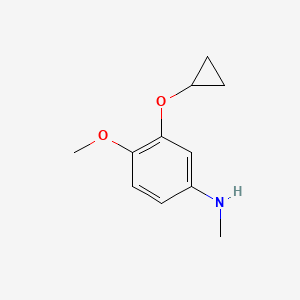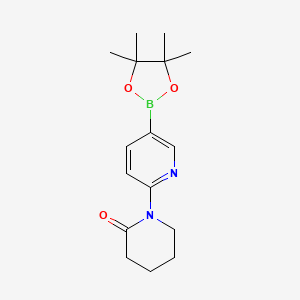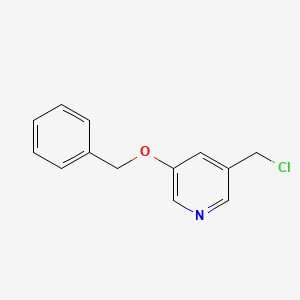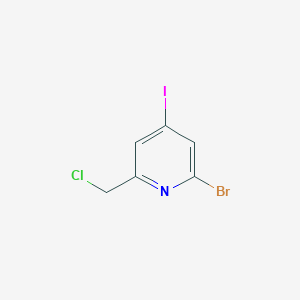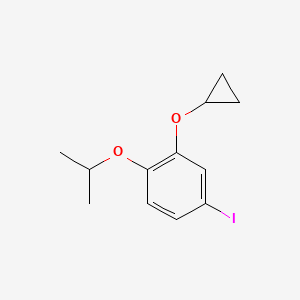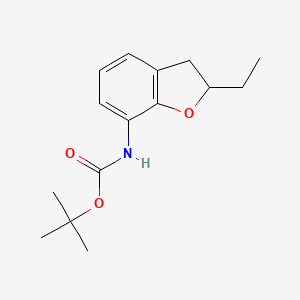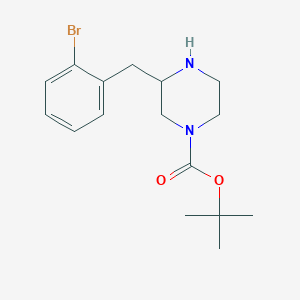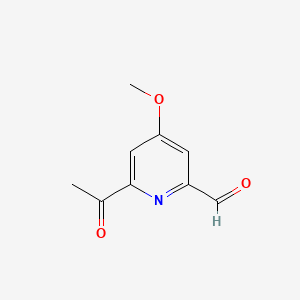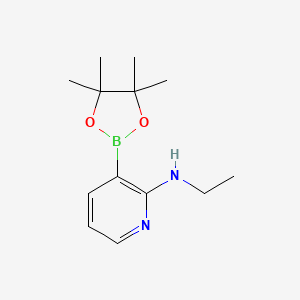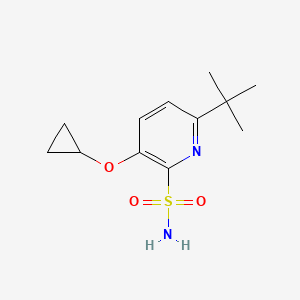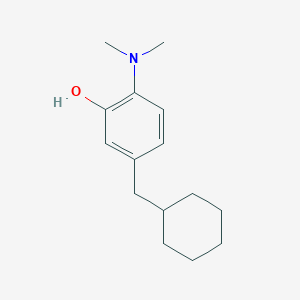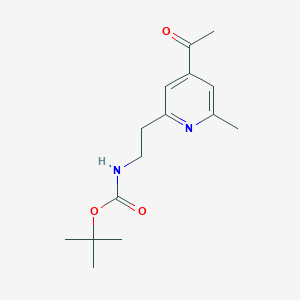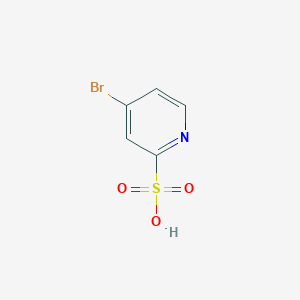
4-Bromopyridine-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopyridine-2-sulfonic acid is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 4-position and a sulfonic acid group at the 2-position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine-2-sulfonic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Bromopyridine-2-sulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters or other derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding pyridine-2-sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as water or alcohols, and may require the use of a base to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used. These reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine-2-sulfonic acid derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include sulfonate esters and other oxidized derivatives.
Reduction Reactions: The primary product is pyridine-2-sulfonic acid.
科学的研究の応用
4-Bromopyridine-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonic acid derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity.
作用機序
The mechanism of action of 4-Bromopyridine-2-sulfonic acid involves its interaction with various molecular targets and pathways. The bromine atom and sulfonic acid group confer unique reactivity, allowing it to participate in a range of chemical reactions. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes by binding to their active sites or modifying their structure.
類似化合物との比較
Similar Compounds
4-Bromopyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2-Bromopyridine-4-sulfonic acid: Similar structure but with the positions of the bromine and sulfonic acid groups reversed.
4-Chloropyridine-2-sulfonic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromopyridine-2-sulfonic acid is unique due to the specific positioning of the bromine and sulfonic acid groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
4-bromopyridine-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c6-4-1-2-7-5(3-4)11(8,9)10/h1-3H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWDPBDRNUTKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
